![molecular formula C10H10N4O B132965 N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide CAS No. 154594-15-7](/img/structure/B132965.png)
N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide
Overview
Description
“N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide” is a compound that has been used in the synthesis of various coordination polymers . It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles .
Synthesis Analysis
The compound has been used in the synthesis of coordination polymers under solvothermal conditions. The reaction involves bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane (L) and varied metal salts .
Molecular Structure Analysis
The structures of the coordination polymers synthesized using this compound have been determined by single X-ray crystal diffraction . They have been further characterized by elemental analysis, IR, TGA, and PXRD .
Chemical Reactions Analysis
The compound has been involved in the synthesis of coordination polymers. These polymers have shown multiresponsive luminescent sensitive detection for antibiotics and pesticides, and antitumor activities .
Scientific Research Applications
- Compounds with the 1,2,4-triazole ring have significant antibacterial properties. Researchers have explored their potential as antimicrobial agents . These derivatives could be valuable in combating drug-resistant bacterial strains, addressing the global challenge of microbial resistance.
- Some 1,2,4-triazole derivatives show promise as anticancer agents. Their cytotoxic effects on cancer cells make them interesting candidates for further study .
- In industrial applications, 3- and 4-amino-1,2,4-triazoles have been used in the production of plant protection products. These include insecticides, fungicides, and nitrification inhibitors for nitrogen fertilizers .
Antibacterial Activity
Anticancer Agents
Plant Protection Products
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been reported to inhibit the enzyme tyrosinase . Tyrosinase plays a crucial role in the biosynthesis of melanin, a pigment responsible for color in skin, hair, and eyes.
Mode of Action
Based on the known actions of similar 1,2,4-triazole compounds, it can be inferred that it may interact with its target enzyme, potentially inhibiting its function . The interaction likely involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon .
Biochemical Pathways
If the compound does indeed inhibit tyrosinase as suggested, it would affect the melanogenesis pathway, leading to reduced production of melanin .
Pharmacokinetics
The drug likeness of similar compounds has been investigated, suggesting potential bioavailability .
Result of Action
This could potentially lighten skin color and could have implications in treating conditions like hyperpigmentation .
properties
IUPAC Name |
N-[4-(1,2,4-triazol-4-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-8(15)13-9-2-4-10(5-3-9)14-6-11-12-7-14/h2-7H,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAFMDFJFDEJBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399158 | |
Record name | N-[4-(4H-1,2,4-Triazol-4-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide | |
CAS RN |
154594-15-7 | |
Record name | N-[4-(4H-1,2,4-Triazol-4-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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